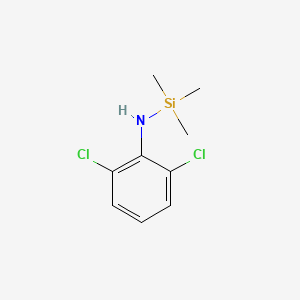

2,6-dichloro-N-trimethylsilylaniline

Description

2,6-Dichloro-N-trimethylsilylaniline is an organosilicon derivative of aniline featuring two chlorine atoms at the 2 and 6 positions of the aromatic ring and a trimethylsilyl (-Si(CH₃)₃) group attached to the nitrogen atom. The trimethylsilyl group confers unique steric and electronic properties, making it valuable in synthetic chemistry for applications such as silicon-based polymer synthesis or as a protective group in organic reactions. Its molecular formula is likely C₉H₁₃Cl₂NSi, combining the dichloroaniline backbone with the silyl substituent.

Properties

CAS No. |

115910-92-4 |

|---|---|

Molecular Formula |

C9H13Cl2NSi |

Molecular Weight |

234.19 g/mol |

IUPAC Name |

2,6-dichloro-N-trimethylsilylaniline |

InChI |

InChI=1S/C9H13Cl2NSi/c1-13(2,3)12-9-7(10)5-4-6-8(9)11/h4-6,12H,1-3H3 |

InChI Key |

KUGYUMJQEMOJJC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-dichloro-N-trimethylsilylaniline can be synthesized from 2,6-dichloroaniline through a reaction with trimethylsilyl bromide and triethylamine in benzene. The reaction mixture is heated at reflux for 54 hours, then cooled, filtered, and the solvent is removed under reduced pressure. The residue is distilled to yield this compound as an amber oil with a 75% yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale equipment to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-trimethylsilylaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Trimethylsilyl Bromide: Used in the synthesis of the compound.

Triethylamine: Acts as a base in the synthesis reaction.

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which can be further used in various chemical applications .

Scientific Research Applications

2,6-dichloro-N-trimethylsilylaniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology and Medicine:

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-trimethylsilylaniline involves its interaction with molecular targets and pathways in chemical reactions. The compound’s effects are primarily due to its ability to undergo substitution reactions, which can lead to the formation of various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,6-dichloro-N-trimethylsilylaniline with structurally related aniline derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Differences and Implications

Substituent Effects on Reactivity: Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atoms in this compound are electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. In contrast, 2,6-dimethylaniline (with electron-donating methyl groups) exhibits higher reactivity in coupling reactions . This contrasts with smaller substituents like methyl or acetyl groups in analogues .

Applications :

- Pharmaceutical Intermediates : 2,6-Dimethylaniline is widely used in synthesizing dyes (e.g., azo dyes) and pharmaceuticals (e.g., lidocaine precursors) . The silylated derivative may serve specialized roles in silicon-containing drug candidates.

- Chemical Stability : The hydrochloride salt of 2,6-dimethylaniline (CAS 21436-98-6) is stable for ≥4 years at -20°C, making it suitable for forensic applications . The trimethylsilyl group in the target compound may enhance volatility or alter solubility in organic solvents.

Structural Analogues :

- N-(2,6-Dichlorophenyl)aniline (CAS 15307-93-4) shares the dichloro substitution pattern but lacks the silyl group, instead featuring a phenyl group attached to the nitrogen. This structural difference shifts its reactivity toward electrophilic aromatic substitution rather than silicon-mediated reactions .

- α-Chloro-2,6-dimethylacetanilide (e.g., CAS 113206-03-4) includes a chloroacetyl group, enabling its use as a lidocaine precursor. The acetyl group facilitates amide bond formation, contrasting with the silyl group’s role in silicon-based chemistry .

Research Findings

- 2,6-Dimethylaniline : Studies highlight its role in producing pesticides and rubber chemicals. Its electron-rich aromatic ring supports diazo coupling reactions, a key step in dye manufacturing .

- Contradictions : lists 2,6-dichloro-3,5-dimethoxyaniline (CAS 872509-56-3) with a structural similarity score of 0.85 to the target compound. However, the methoxy groups introduce competing electronic effects (electron-donating vs. chlorine’s electron-withdrawing nature), altering reactivity .

Q & A

Q. What are the recommended synthetic routes for 2,6-dichloro-N-trimethylsilylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves silylation of 2,6-dichloroaniline using trimethylsilyl chloride (TMSCl) in anhydrous conditions. A two-step approach may include: (i) Protection of the aniline nitrogen via silylation under inert atmosphere (e.g., argon) using a base like triethylamine to scavenge HCl byproducts. (ii) Purification via vacuum distillation or column chromatography to isolate the product. Optimization can be achieved by varying solvent polarity (e.g., dichloromethane vs. THF) and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the trimethylsilyl group ( ppm for H) and aromatic protons.

- GC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M] at m/z 261.03 for CHClNSi).

- Elemental Analysis : Quantifies C, H, N, and Si to verify purity (>98%).

Cross-referencing with HPLC retention times (using C18 columns) ensures consistency with standards .

Q. How does the steric bulk of the trimethylsilyl group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The trimethylsilyl group enhances hydrolytic stability compared to unprotected anilines. Accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C for 72 hours, monitored via UV-Vis spectroscopy, reveal degradation thresholds. For long-term storage, keep the compound under anhydrous conditions at 2–8°C in amber vials to prevent photodegradation .

Q. What are the primary research applications of this compound in synthetic chemistry?

- Methodological Answer : The compound serves as a precursor in:

- Cross-coupling reactions : Suzuki-Miyaura couplings using Pd catalysts for biaryl synthesis.

- Heterocycle synthesis : Cyclization reactions to form indoles or benzodiazepines under microwave-assisted conditions.

- Protecting group strategies : The silyl group can be selectively removed with fluoride ions (e.g., TBAF) for stepwise functionalization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Conduct reactions in sealed systems to minimize inhalation risks (vapor pressure <0.01 mmHg at 20°C).

- Neutralize waste with 10% sodium bicarbonate before disposal. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aromatic ring. The silyl group’s electron-donating effect directs EAS to the para position relative to the chloro substituents. Frontier Molecular Orbital (FMO) analysis quantifies nucleophilic susceptibility, guiding catalyst selection (e.g., Lewis acids like FeCl) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation of the silyl group). Solutions include:

- Variable-temperature NMR (VT-NMR) to observe coalescence temperatures.

- 2D NMR (COSY, NOESY) to confirm through-space interactions.

- X-ray crystallography for definitive structural assignment .

Q. How does hygroscopicity impact the compound’s utility in air-sensitive reactions, and how can this be mitigated?

- Methodological Answer : The silyl group’s sensitivity to moisture requires rigorous drying of solvents (e.g., molecular sieves in THF) and reagents. Karl Fischer titration monitors water content (<50 ppm). Reactions should employ Schlenk lines or gloveboxes. Pre-treatment of glassware at 120°C for 2 hours ensures anhydrous conditions .

Q. What factorial design approaches optimize catalytic systems for functionalizing this compound?

- Methodological Answer : A 2 factorial design evaluates variables:

Q. Q. How can isotopic labeling (e.g., C, N) elucidate degradation pathways under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.